ethyl 4-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate
Description
Ethyl 4-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted at position 2 with an acetamide group linked to a 1-oxophthalazine moiety and at position 5 with an ethyl carboxylate ester.
Properties
Molecular Formula |
C17H16N4O4S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[2-(1-oxophthalazin-2-yl)acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H16N4O4S/c1-3-25-16(24)14-10(2)19-17(26-14)20-13(22)9-21-15(23)12-7-5-4-6-11(12)8-18-21/h4-8H,3,9H2,1-2H3,(H,19,20,22) |
InChI Key |
WAKZUFPBUNSOSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3C=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Phthalazinone Moiety: The phthalazinone group can be introduced via a nucleophilic substitution reaction, where a suitable phthalazinone derivative reacts with an acylating agent.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s unique 1-oxophthalazine substituent distinguishes it from other thiazole derivatives. Key structural comparisons include:
Key Observations:
- Electron-Withdrawing vs. Aromatic Groups : The trifluoromethylphenyl group (CF3, ) enhances lipophilicity and metabolic stability compared to the phthalazine moiety, which may improve binding to hydrophobic pockets in biological targets .
- Bioactivity : Compounds with the 1-oxophthalazine group (e.g., 5a-e in ) exhibit antitumor activity, suggesting the phthalazine moiety is critical for targeting cancer cells .
Physicochemical Properties
Biological Activity
Ethyl 4-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic applications of this compound, drawing from various research studies and publications.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a thiazole ring, a phthalazine moiety, and an acetylamino group. The synthesis typically involves several steps:
- Formation of Phthalazine Derivatives : The initial step often involves the reaction of phthalazine derivatives with active methylene compounds to yield various intermediates.
- Hydrazinolyzation : The synthesized intermediates are subjected to hydrazinolyzation to form hydrazides, which are crucial for further modifications.
- Acetylation : The introduction of the acetyl group occurs through acetylation reactions with appropriate acylating agents.
Table 1: Key Steps in Synthesis
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Formation of Phthalazine | N-Alkylation | Ethyl chloroacetate |
| Hydrazinolyzation | Hydrazinolysis | Hydrazine |
| Acetylation | Acetylation | Acetic anhydride or acetyl chloride |
Antimicrobial Properties
Research has highlighted the antimicrobial activity of thiazole derivatives, including this compound. Studies indicate that compounds with thiazole rings exhibit significant inhibitory effects against various pathogens.
- Antibacterial Activity : The compound has demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Antifungal Activity : Preliminary studies suggest potential antifungal properties against species like Candida albicans.
Anticancer Activity
The compound's structural features suggest possible anticancer activity. A study evaluating phthalazine-based derivatives reported selective cytotoxicity against breast cancer cell lines, indicating that this compound may also possess similar properties.
Case Studies
- Case Study on Antibacterial Activity : A recent study evaluated the antibacterial properties of various thiazole derivatives, including the compound . Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting potent antibacterial activity .
- Case Study on Anticancer Properties : In vitro studies on breast cancer cell lines revealed that derivatives similar to this compound induced apoptosis and inhibited cell proliferation at concentrations as low as 10 µM .
The biological activity is believed to stem from the compound's ability to interfere with cellular processes:
- Inhibition of Enzymatic Activity : Thiazole derivatives often inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways, leading to programmed cell death.
Q & A
Basic: What synthetic strategies are recommended for constructing the thiazole core in this compound, and how can reaction conditions be optimized?
The thiazole ring can be synthesized via cyclization of thiourea intermediates or condensation of α-halo carbonyl compounds with thioamides. For example, the reaction of 2-amino-5-methylthiazole derivatives with chloroacetyl chloride in dioxane, using triethylamine as a base, yields substituted thiazoles . Optimization involves adjusting solvent polarity (e.g., dioxane vs. ethanol), temperature (20–25°C for controlled reactivity), and stoichiometric ratios of reagents to minimize side products. Recrystallization from ethanol-DMF mixtures improves purity .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound, and how are spectral discrepancies resolved?
Key techniques include:
- ¹H/¹³C NMR : To verify substituent positions (e.g., methyl groups at C4 of thiazole, acetylamino linkages). Discrepancies between calculated and observed δ values may arise from solvent effects or hydrogen bonding, resolved by comparing with literature data for analogous thiazoles .
- IR Spectroscopy : Confirms carbonyl stretches (e.g., ester C=O at ~1700 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- Elemental Analysis : Validates purity by matching experimental vs. theoretical C/H/N/S percentages .
Basic: How can solubility challenges during biological assays be addressed for this hydrophobic thiazole derivative?
Use co-solvents like DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in aqueous buffers. Alternatively, formulate as nanoemulsions or liposomal carriers to enhance bioavailability. Solubility parameters (Hansen solubility sphere) can guide solvent selection .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the phthalazinone-thiazole hybrid’s anticancer potential?
- Structural Modifications : Vary substituents on the phthalazinone (e.g., electron-withdrawing groups at C1) and thiazole (e.g., methyl at C4) to assess impact on cytotoxicity .
- Docking Studies : Use software like AutoDock to model interactions with target proteins (e.g., kinases, DNA topoisomerases). Compare binding poses of derivatives to identify critical residues .
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) with controls for apoptosis (Annexin V) and cell cycle arrest (flow cytometry) .
Advanced: How should contradictory bioactivity data (e.g., high in vitro potency but low in vivo efficacy) be investigated?
- Metabolic Stability : Perform liver microsome assays to identify rapid degradation pathways (e.g., ester hydrolysis). Introduce steric hindrance or fluorinated groups to block metabolic hotspots .
- Pharmacokinetics : Measure plasma half-life and tissue distribution in rodent models. Poor bioavailability may require prodrug strategies (e.g., ester-to-acid conversion) .
- Off-Target Effects : Use kinome-wide profiling to identify unintended interactions that reduce therapeutic specificity .
Advanced: What computational methods are effective for predicting synthetic feasibility and regioselectivity in thiazole-phthalazinone hybrids?
- DFT Calculations : Optimize transition states for cyclization steps (e.g., thiazole ring closure) to predict regioselectivity. B3LYP/6-31G* level is suitable for modeling energy barriers .
- Retrosynthetic Software : Tools like Synthia™ propose routes based on fragment coupling (e.g., amide bond formation between pre-synthesized thiazole and phthalazinone moieties) .
Advanced: How can reaction yields be improved for large-scale synthesis without compromising purity?
- Catalyst Screening : Test Pd/Cu systems for coupling steps (e.g., Suzuki-Miyaura for aryl substitutions) .
- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer for exothermic steps (e.g., acetylations), reducing byproducts .
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and terminate at optimal conversion .
Advanced: What strategies resolve crystallographic ambiguities in X-ray structures of thiazole derivatives?
- High-Resolution Crystallography : Collect data at low temperature (100 K) to reduce thermal motion artifacts. For disordered regions, apply restraints or omit problematic atoms .
- Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., C–H···O bonds) to validate packing motifs and hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
